molecular formula C12H15ClN2OS B12453393 N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide

N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide

Cat. No.: B12453393
M. Wt: 270.78 g/mol
InChI Key: APAGXJITFNJUEF-UHFFFAOYSA-N
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Description

N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide is an organic compound that belongs to the class of thiourea derivatives. This compound is characterized by the presence of a thiourea group attached to a butanamide moiety, with a 3-chloro-2-methylphenyl substituent. It has garnered interest in various fields due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide typically involves the reaction of 3-chloro-2-methylaniline with butanoyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified using recrystallization or column chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification methods, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can disrupt the metabolic processes of certain pathogens, leading to their eradication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide stands out due to its specific structural features, such as the butanamide moiety and the thiourea group. These features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C12H15ClN2OS

Molecular Weight

270.78 g/mol

IUPAC Name

N-[(3-chloro-2-methylphenyl)carbamothioyl]butanamide

InChI

InChI=1S/C12H15ClN2OS/c1-3-5-11(16)15-12(17)14-10-7-4-6-9(13)8(10)2/h4,6-7H,3,5H2,1-2H3,(H2,14,15,16,17)

InChI Key

APAGXJITFNJUEF-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC(=S)NC1=C(C(=CC=C1)Cl)C

Origin of Product

United States

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